molecular formula C11H16N2O2 B11820723 Benzenepropanoic acid, b-amino-4-(dimethylamino)-

Benzenepropanoic acid, b-amino-4-(dimethylamino)-

Cat. No.: B11820723
M. Wt: 208.26 g/mol
InChI Key: LMMHDKGZNGRZBF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benzenepropanoic acid, b-amino-4-(dimethylamino)- involves several steps. One common method includes the reaction of benzenepropanoic acid with dimethylamine under specific conditions to introduce the dimethylamino group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzenepropanoic acid, b-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Benzenepropanoic acid, b-amino-4-(dimethylamino)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, b-amino-4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Benzenepropanoic acid, b-amino-4-(dimethylamino)- can be compared with other similar compounds, such as:

    4-(Dimethylamino)benzoic acid: This compound also contains a dimethylamino group attached to the benzene ring but lacks the propanoic acid moiety.

    Aminobenzoic acids: These compounds have an amine group attached to the benzene ring but may differ in the position of the amine group and other substituents.

The uniqueness of Benzenepropanoic acid, b-amino-4-(dimethylamino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[2-amino-4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(10(12)7-9)4-6-11(14)15/h3,5,7H,4,6,12H2,1-2H3,(H,14,15)

InChI Key

LMMHDKGZNGRZBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CCC(=O)O)N

Origin of Product

United States

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